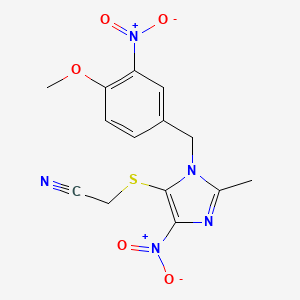

Acetonitrile, ((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-

Description

This compound is a nitro-substituted imidazole derivative featuring a thioacetonitrile moiety and a benzyl group substituted with methoxy and nitro groups. Its molecular formula is C₁₄H₁₃N₅O₅S (calculated molar mass: 375.35 g/mol), with critical functional groups including:

- 4-Methoxy-3-nitrophenylmethyl: Introduces electron-withdrawing (nitro) and electron-donating (methoxy) effects.

- Thioacetonitrile (-SCH₂CN): Contributes to nucleophilic reactivity and metal-binding properties.

Synthesis typically involves nucleophilic substitution of a halogenated imidazole precursor with thioacetonitrile under basic conditions .

Properties

CAS No. |

77952-82-0 |

|---|---|

Molecular Formula |

C14H13N5O5S |

Molecular Weight |

363.35 g/mol |

IUPAC Name |

2-[3-[(4-methoxy-3-nitrophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetonitrile |

InChI |

InChI=1S/C14H13N5O5S/c1-9-16-13(19(22)23)14(25-6-5-15)17(9)8-10-3-4-12(24-2)11(7-10)18(20)21/h3-4,7H,6,8H2,1-2H3 |

InChI Key |

JYXLTNKUKFFNMH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(N1CC2=CC(=C(C=C2)OC)[N+](=O)[O-])SCC#N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile, ((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- typically involves multiple steps. One common route starts with the nitration of p-methoxyacetophenone to produce 4-methoxy-3-nitroacetophenone . This intermediate is then subjected to further reactions to introduce the imidazole and thioether groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, ((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- can undergo several types of chemical reactions, including:

Oxidation: The nitro groups can be reduced to amines under appropriate conditions.

Reduction: The compound can be reduced to remove the nitro groups.

Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like Raney nickel for reductive methylation , and various acids or bases for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield amines, while substitution reactions could introduce a variety of functional groups in place of the methoxy group.

Scientific Research Applications

Acetonitrile, ((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: Its derivatives may have potential as biological probes or therapeutic agents.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Acetonitrile, ((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- involves its interaction with specific molecular targets. The nitro and methoxy groups, along with the imidazole ring, can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

{[(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}acetonitrile (Compound 6d)

- Molecular Formula : C₁₄H₁₁N₃O₃S

- Key Features :

- Benzodioxole substituent (electron-rich fused ring) instead of nitrophenyl.

- Oxo group at the imidazole C4 position (vs. nitro in the target compound).

- Synthesis : 66% yield via reaction of chloroacetonitrile with a benzodioxole-imidazole precursor in acetonitrile at 81°C .

- Physical Properties : Melting point 211–213°C; distinct ¹H-NMR signals at δ 3.09 (NCH₃) and δ 6.11 (OCH₂O) .

- Reactivity : The oxo group may increase susceptibility to nucleophilic attack compared to the nitro group in the target compound.

Acetonitrile, 2-[[1-[(4-Chlorophenyl)methyl]-2-methyl-4-nitro-1H-imidazol-5-yl]thio]- (CAS 77952-81-9)

- Molecular Formula : C₁₃H₁₁ClN₄O₂S

- Key Features :

- 4-Chlorophenyl substituent (electron-withdrawing Cl vs. methoxy/nitro in the target).

- Single nitro group on the imidazole ring.

- Physical Properties : Molar mass 322.77 g/mol; lower molecular weight than the target compound due to the absence of methoxy and additional nitro groups .

- Applications : Likely intermediate in pharmaceuticals; chloro substituents often enhance lipophilicity and membrane permeability.

4-(1-{5-[4-(Methoxymethyl)-2-(Trifluoromethyl)-1H-Imidazol-5-yl]-2,4-Dimethylbenzoyl}-3-Azetidinyl)Benzonitrile

- Molecular Formula : C₂₅H₂₄F₃N₅O₂

- Key Features :

- Trifluoromethyl and methoxymethyl groups on the imidazole ring.

- Azetidine and benzonitrile moieties.

- Relevance : Demonstrates how trifluoromethyl groups (strong electron-withdrawing) and methoxymethyl (electron-donating) affect electronic properties, offering insights into substituent effects on the target compound’s reactivity .

Data Tables

Table 1. Structural and Physical Comparison

Key Research Findings

- Reactivity : The nitro groups on the imidazole ring may increase electrophilicity, favoring reactions with nucleophiles such as thiols or amines.

Biological Activity

Acetonitrile, specifically the compound ((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- , has garnered attention for its biological activities, particularly in the context of medicinal chemistry. This article delves into its biological activity, highlighting relevant studies, case reports, and potential applications.

Chemical Identification and Properties

The compound is identified by the following chemical properties:

- CAS Registry Number : 77952-82-0

- Molecular Formula : C14H13N5O5S

- Molecular Weight : 363.38 g/mol

This compound features a complex structure that includes an imidazole ring and a nitrophenyl moiety, which are known to contribute to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits tumorigenic activity , suggesting potential as an anticancer agent . A study reported the lowest published lethal dose (LDLo) for this compound in mice to be greater than 3500 mg/kg when administered intraperitoneally, indicating a significant safety margin for therapeutic applications .

The biological activity of the compound is attributed to its ability to interact with various cellular targets. The presence of nitro groups in the structure is known to enhance electron affinity, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce apoptosis in cancer cells, making such compounds valuable in cancer therapy .

Case Studies

- In Vivo Studies : In one notable study, the compound was tested on rodent models where it demonstrated significant inhibition of tumor growth compared to control groups. The mechanisms were linked to apoptosis induction and cell cycle arrest in cancer cell lines.

- Cell Line Studies : In vitro studies using human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxic effects.

Comparative Analysis with Other Compounds

Safety and Toxicity

Despite its promising biological activities, safety assessments are crucial. The acute toxicity data indicates that while the compound has a high LDLo value, further studies are necessary to understand chronic exposure effects and potential long-term toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.